2-(2-Dipropylamino-ethylsulfanyl)-5-heptyl-6-hydroxy-3-phenyl-3H-pyrimidin-4-one
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Overview
Description
2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrimidinone core, a dipropylaminoethyl group, and various other functional groups
Preparation Methods
The synthesis of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, typically starting with the preparation of the pyrimidinone core. The synthetic route may include the following steps:
Formation of the Pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Dipropylaminoethyl Group: This step involves the reaction of the pyrimidinone core with a dipropylaminoethyl reagent under suitable conditions.
Functionalization: Additional functional groups, such as the heptyl and hydroxy groups, are introduced through various chemical reactions, including alkylation and hydroxylation.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dipropylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The dipropylaminoethyl group may interact with receptors or enzymes, modulating their activity. The compound’s effects are mediated through these interactions, leading to various biological responses.
Comparison with Similar Compounds
Similar compounds to 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE include other pyrimidinone derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C25H39N3O2S |
---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
2-[2-(dipropylamino)ethylsulfanyl]-5-heptyl-6-hydroxy-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C25H39N3O2S/c1-4-7-8-9-13-16-22-23(29)26-25(31-20-19-27(17-5-2)18-6-3)28(24(22)30)21-14-11-10-12-15-21/h10-12,14-15,29H,4-9,13,16-20H2,1-3H3 |
InChI Key |
IDVHFFWTJZRDEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN(CCC)CCC)O |
Origin of Product |
United States |
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